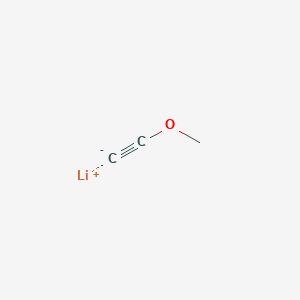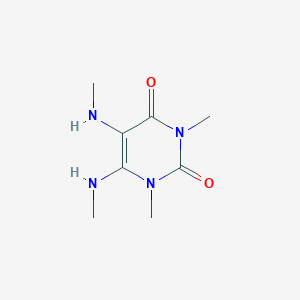
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethyluracil and methylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Catalysts and Solvents: Catalysts and solvents may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.
科学的研究の応用
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression and replication.
類似化合物との比較
Similar Compounds
1,3-Dimethyluracil: A precursor in the synthesis of the target compound.
5,6-Diaminouracil: A related compound with similar structural features.
Methylated Pyrimidines: Other methylated pyrimidine derivatives with comparable properties.
Uniqueness
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern and the presence of both methyl and methylamino groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
31595-87-6 |
|---|---|
分子式 |
C8H14N4O2 |
分子量 |
198.22 g/mol |
IUPAC名 |
1,3-dimethyl-5,6-bis(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H14N4O2/c1-9-5-6(10-2)11(3)8(14)12(4)7(5)13/h9-10H,1-4H3 |
InChIキー |
SJJDUOKLGVWTOT-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N(C(=O)N(C1=O)C)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
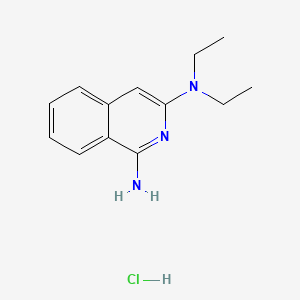



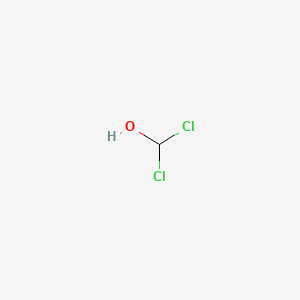
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
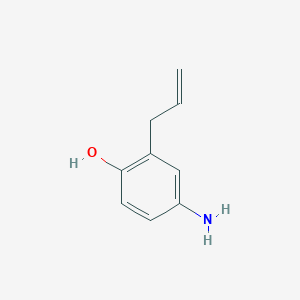
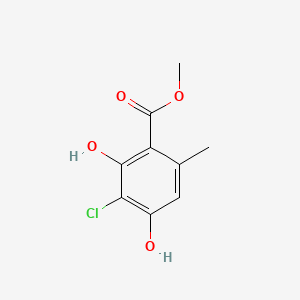

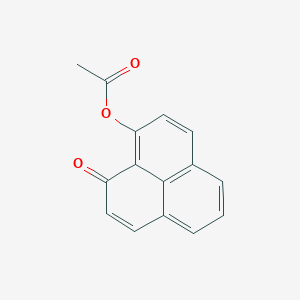
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
